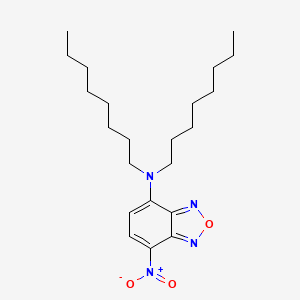

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with a nitro group at the 7-position and an amine group at the 4-position, further modified with dioctyl chains. This structural configuration imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine typically involves a multi-step process:

Amination: The amine group is introduced at the 4-position through nucleophilic substitution reactions, often using amine precursors under controlled conditions.

Alkylation: The dioctyl chains are attached to the nitrogen atoms via alkylation reactions, typically using octyl halides in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and nitro positions.

Hydrolysis: Under acidic or basic conditions, the dioctyl chains can be cleaved, leading to the formation of shorter-chain derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Amines: Reduction of the nitro group yields corresponding amines.

Substituted Derivatives: Nucleophilic substitution reactions can produce various substituted benzoxadiazole derivatives.

Aplicaciones Científicas De Investigación

Fluorescent Labeling and Detection

One of the primary applications of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine is as a fluorescent labeling agent. Its strong fluorescence properties make it suitable for various detection methods in biochemistry.

Case Study: Fluorescent Tagging of Amines

- Researchers have utilized this compound for the derivatization of amines and amino acids. The resulting fluorescent derivatives significantly enhance detection sensitivity in high-performance liquid chromatography (HPLC) analyses. This method has been standardized for the analysis of low-level amines in biological samples .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a derivatization reagent that improves the chromatographic separation and detection of various compounds.

Table 1: Analytical Methods Utilizing this compound

This compound derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity

- Studies indicate that certain derivatives exhibit significant antimicrobial properties against various pathogens. For instance, some benzoxadiazole derivatives have been reported to possess antifungal and antitubercular activities .

Development of Fluorescent Nanoparticles

The compound has also been explored in the design of fluorescent nanoparticles, which are used in imaging and sensing applications.

Research Findings:

- The synthesis of new polyamines tagged with this compound has been reported to enhance the staining of siliceous structures in biological samples such as diatoms and sponges . This application highlights its utility in environmental monitoring and biological research.

Challenges and Considerations

While the applications are promising, there are challenges associated with using this compound:

Mecanismo De Acción

The mechanism of action of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine involves its interaction with specific molecular targets:

Fluorescence: The compound exhibits strong fluorescence due to the presence of the nitrobenzoxadiazole moiety, which can be excited by light and emit fluorescence.

Binding: It can bind to various biomolecules, including proteins and nucleic acids, facilitating its use in bioimaging and as a probe.

Pathways: The compound may interact with cellular pathways involved in oxidative stress and apoptosis, making it a potential candidate for therapeutic applications.

Comparación Con Compuestos Similares

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine can be compared with other benzoxadiazole derivatives:

6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Known for its anticancer properties and inhibition of glutathione S-transferases.

4-amino-7-nitro-2,1,3-benzoxadiazole: Used as a fluorescent probe for detecting metal ions.

Uniqueness:

Structural Features: The presence of dioctyl chains and specific substitution pattern makes this compound unique in its class.

Applications: Its strong fluorescence and ability to interact with biomolecules set it apart from other similar compounds.

Actividad Biológica

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine (often referred to as NBD-OCT) is a compound belonging to the class of 7-nitrobenzoxadiazole derivatives. These compounds are known for their significant biological activities, particularly in fluorescence applications and as potential therapeutic agents. This article reviews the biological activity of NBD-OCT, including its mechanisms of action, applications in biological systems, and relevant case studies.

- Molecular Formula : C26H24N8O

- Molecular Weight : 496.52 g/mol

- CAS Number : 1111625-98-9

- Structure : The compound features a benzoxadiazole core that is known for its fluorescent properties, making it suitable for various analytical applications.

NBD-OCT exhibits biological activity primarily through its interactions with biological molecules and cellular systems. Key mechanisms include:

- Fluorescence Properties : NBD compounds are widely used as fluorescent probes due to their ability to emit light upon excitation. This property is leveraged in various biological assays to track cellular processes and molecular interactions.

- Inhibition of Enzymatic Activity : Some studies suggest that NBD derivatives can inhibit specific enzymes, such as glutathione S-transferases (GSTs). For instance, derivatives like NBDHEX have shown potential in triggering apoptosis in tumor cells by disrupting GST complexes .

- Metal Ion Detection : NBD-OCT has been reported to selectively bind zinc ions (Zn²⁺), which is crucial for various biological functions. This property allows for the monitoring of zinc levels in biological samples .

Applications in Biological Systems

NBD-OCT's versatile nature enables its application across multiple fields:

- Analytical Chemistry : Used as a labeling reagent in high-performance liquid chromatography (HPLC) for the detection of amines and amino acids .

- Cellular Imaging : Its fluorescent properties make it suitable for visualizing cellular components and processes, particularly in live-cell imaging.

- Drug Development : The compound's ability to interact with cellular targets positions it as a candidate for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of NBD-OCT and its derivatives:

- Fluorescent Labeling Techniques :

- Apoptosis Induction in Cancer Cells :

- Zinc Ion Sensitivity :

Comparative Data Table

| Property/Study | Finding/Detail |

|---|---|

| Molecular Weight | 496.52 g/mol |

| Fluorescence Detection Range | Excitation at 460 nm; Emission at 535 nm |

| Apoptosis Induction | Triggered via GST inhibition |

| Zinc Ion Detection | Sensitive from 1–10 μM |

Propiedades

IUPAC Name |

4-nitro-N,N-dioctyl-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O3/c1-3-5-7-9-11-13-17-25(18-14-12-10-8-6-4-2)19-15-16-20(26(27)28)22-21(19)23-29-24-22/h15-16H,3-14,17-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNCAHZMWMIGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.